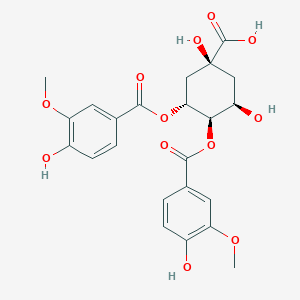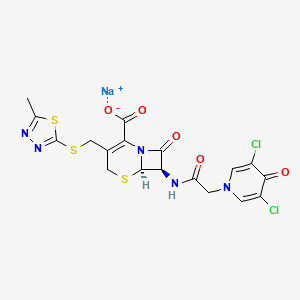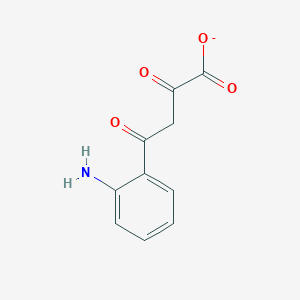
4-(2-Aminophenyl)-2,4-dioxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminophenyl)-2,4-dioxobutanoate is the conjugate base of 4-(2-aminophenyl)-2,4-dioxobutanoic acid; major species at pH 7.3. It has a role as a human metabolite. It is a conjugate base of a 4-(2-aminophenyl)-2,4-dioxobutanoic acid.
Scientific Research Applications
Inhibition of Glycolic Acid Oxidase
4-Substituted 2,4-dioxobutanoic acids, which include derivatives of 4-(2-Aminophenyl)-2,4-dioxobutanoate, have been synthesized and shown to be potent inhibitors of porcine liver glycolic acid oxidase. This enzymatic inhibition has implications for metabolic pathways and potential therapeutic applications (Williams et al., 1983).
Redox Properties and HIV-1 Integrase Inhibition
Research on the redox properties of aryldiketo acids (ADKs), which include the 2,4-dioxobutanoic acid moiety, suggests their involvement in widespread biological activities. These studies focus on how aryl substitutions affect the dioxobutanoic moiety's interactions with metal ions in enzyme active sites, such as HIV-1 integrase (Cvijetić et al., 2017).
Nucleophilic Transformations in Heterocyclic Chemistry
Derivatives of 4-heteryl-2,4-dioxobutanoic acids have been used to synthesize various heterocyclic compounds, showcasing the versatility of these derivatives in organic synthesis and potentially pharmacological applications (Tolmacheva et al., 2002).
Binding to Metal Ions
Studies on 4-phenyl-2,4-dioxobutanoic acid derivatives have revealed their ability to complex with metal ions. The nature of the phenyl substituents significantly influences these interactions, which could have pharmacological implications, especially in the context of HIV-1 integrase activity (Verbić et al., 2008).
Synthesis of Heterocyclic Compounds
Ethyl 4-aryl-2,4-dioxobutanoates have been utilized in the synthesis of various heterocyclic compounds, including pyrazine and biphenyl derivatives. This demonstrates the utility of 2,4-dioxobutanoic acid derivatives in the field of heterocyclic chemistry and potential pharmaceutical applications (Moloudi et al., 2018).
Electron-deficient 1,3-Dienes Synthesis
Research has shown that ethyl 4-aryl-2,4-dioxobutanoates can undergo reactions to produce electron-deficient 1,3-dienes, demonstrating the potential for these compounds in advanced organic synthesis and material science applications (Yavari & Samzadeh‐Kermani, 1998).
Properties
Molecular Formula |
C10H8NO4- |
|---|---|
Molecular Weight |
206.17 g/mol |
IUPAC Name |
4-(2-aminophenyl)-2,4-dioxobutanoate |
InChI |
InChI=1S/C10H9NO4/c11-7-4-2-1-3-6(7)8(12)5-9(13)10(14)15/h1-4H,5,11H2,(H,14,15)/p-1 |
InChI Key |
CAOVWYZQMPNAFJ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(=O)[O-])N |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



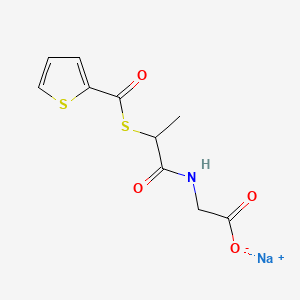


![sodium;(5R,6Z)-6-[(1-methyltriazol-4-yl)methylidene]-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260786.png)
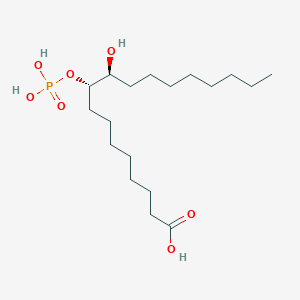
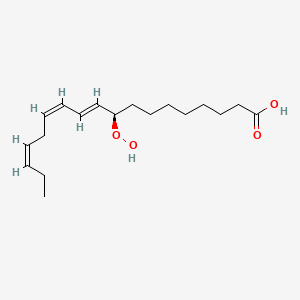
![(4R,5S,6S)-6-[(1R)-1-hydroxyethyl]-3-[(3S)-5-[(1R)-1-hydroxy-3-(methylamino)propyl]pyrrolidin-3-yl]sulfanyl-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid;hydrate;hydrochloride](/img/structure/B1260789.png)
![Sodium 6-(1-hydroxyethyl)-7-oxo-3-(oxolan-2-YL)-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B1260791.png)

![2-[Carbamimidoyl(methyl)amino]ethanesulfonic acid](/img/structure/B1260795.png)
